molecular formula C17H20O3 B041300 Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 68641-85-0

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B041300
CAS No.: 68641-85-0
M. Wt: 272.34 g/mol
InChI Key: KABDXMXJNHRMMO-UHFFFAOYSA-N
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Description

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate is an organic compound with the molecular formula C17H20O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an isopropyl ester group

Biochemical Analysis

Biochemical Properties

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response . The nature of these interactions includes enzyme inhibition, which can lead to reduced production of pro-inflammatory mediators.

Cellular Effects

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the PI3K/Akt pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter gene expression profiles, resulting in changes in the production of specific proteins involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition can lead to decreased inflammation and pain. Furthermore, it can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat

Dosage Effects in Animal Models

The effects of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate vary with different dosages in animal models. At lower doses, it can provide therapeutic benefits such as reduced inflammation and pain relief. At higher doses, toxic or adverse effects may be observed, including gastrointestinal issues and liver toxicity . It is important to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes . These metabolic pathways can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation in different tissues . Understanding these transport mechanisms can help optimize its delivery to target tissues.

Subcellular Localization

The subcellular localization of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate typically involves the esterification of 2-(2-methoxynaphthalen-6-yl)propanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is often purified using techniques such as distillation and recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

propan-2-yl 2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABDXMXJNHRMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301042901
Record name Isopropyl 2-(6-methoxy-2-naphthyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301042901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68641-85-0
Record name Rac-naproxen 2-propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 2-(6-methoxy-2-naphthyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301042901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAC-NAPROXEN 2-PROPYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4DP9Y5DG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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